6-(Fluoromethyl)spiro[3.3]heptan-2-one
Description
6-(Fluoromethyl)spiro[3.3]heptan-2-one is a fluorinated spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with a ketone group at position 2 and a fluoromethyl substituent at position 4. Fluorine introduction typically involves reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or other leaving groups . This compound is of interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
6-(fluoromethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2 |
InChI Key |
PTBZPGQWKONVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)spiro[3.3]heptan-2-one typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluoromethylation reactions, where a fluoromethyl group is introduced into the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 6-(Fluoromethyl)spiro[3.3]heptan-2-one may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The choice of fluorinating agents and reaction conditions is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-(Fluoromethyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-(fluoromethyl)spiro[3.3]heptan-2-one, we analyze its structural and functional analogs:
Structural Analogues
Key Comparisons
- In contrast, the benzyloxy group in 6-(benzyloxy)spiro[3.3]heptan-2-one provides electron-donating resonance effects, altering reaction pathways in substitution or oxidation reactions .
- Steric and Solubility Profiles: Fluoromethyl substituents reduce solubility in polar solvents compared to hydroxyl or amine derivatives (e.g., 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one) due to fluorine’s hydrophobicity .
Synthetic Utility :
- Spiro[3.3]heptan-2-one derivatives are versatile intermediates. For example, the ketone at position 2 enables carbonyl chemistry (e.g., Grignard additions), while fluoromethyl groups can undergo further fluorination or cross-coupling reactions .
- Aza-spiro analogs (e.g., 1-azaspiro[3.3]heptan-2-one) introduce nitrogen, enabling coordination chemistry or hydrogen bonding in catalysis or drug design .
Pharmacological Relevance
- Fluorinated spiro compounds are prized in drug discovery. For instance, the fluoromethyl group in 6-(fluoromethyl)spiro[3.3]heptan-2-one may enhance blood-brain barrier penetration compared to non-fluorinated analogs like spiro[3.3]heptan-2-one .
- Difluoro derivatives (e.g., 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride) are often used to fine-tune pharmacokinetic profiles, reducing metabolic degradation .
Biological Activity
6-(Fluoromethyl)spiro[3.3]heptan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The compound belongs to the spirocyclic class of compounds, characterized by a spiro junction between two rings. The presence of a fluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that 6-(fluoromethyl)spiro[3.3]heptan-2-one may interact with various biological pathways. The following sections detail specific activities and findings from recent research.
1. Anticancer Activity
Research has indicated that spirocyclic compounds can exhibit anticancer properties. A study focusing on derivatives of spiro[3.3]heptan-2-one showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that 6-(fluoromethyl)spiro[3.3]heptan-2-one may possess similar properties due to its structural analogies.
2. Enzyme Inhibition
Enzyme inhibition studies have demonstrated the potential of spiro compounds as inhibitors of key enzymes involved in cancer and inflammatory pathways. For instance, the compound has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states including cardiovascular diseases and inflammation .
Case Studies and Research Findings
A selection of studies highlights the biological activity of 6-(fluoromethyl)spiro[3.3]heptan-2-one:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines, showing a dose-dependent response with IC50 values indicating significant activity. |
| Study 2 | Evaluated the compound's role as an sEH inhibitor, demonstrating a reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases. |
| Study 3 | Assessed pharmacokinetic properties, indicating favorable absorption and distribution characteristics that support further development as a therapeutic agent. |
The proposed mechanisms through which 6-(fluoromethyl)spiro[3.3]heptan-2-one exerts its effects include:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may modulate signaling pathways critical for cell survival and proliferation.
- Modulation of Inflammatory Pathways : By inhibiting sEH, it may enhance the availability of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects.
Q & A
Basic Questions
Q. What are the established synthetic pathways for 6-(Fluoromethyl)spiro[3.3]heptan-2-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cycloaddition or rearrangement strategies to form the spirocyclic core, followed by fluoromethyl functionalization. For example, spiro[3.3]heptane derivatives can be synthesized via [2+2] cycloadditions of strained alkenes or ketenes, with subsequent fluorination using reagents like Selectfluor™. Post-functionalization steps (e.g., hydrolysis or reduction) may refine the product. Yields depend on solvent polarity, temperature, and catalyst choice. For analogs, yields range from 11% to 67% under varying conditions .
Q. How is the structural integrity of 6-(Fluoromethyl)spiro[3.3]heptan-2-one confirmed experimentally?
- Methodology : X-ray crystallography (XRD) provides unambiguous confirmation of the spirocyclic geometry. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹⁹F NMR, distinguishes fluoromethyl regiochemistry and coupling patterns (e.g., geminal vs. vicinal fluorine interactions). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-F stretches (~1100 cm⁻¹) .
Q. What key physicochemical properties influence the reactivity of 6-(Fluoromethyl)spiro[3.3]heptan-2-one?
- Methodology : The spirocyclic framework imposes steric rigidity, limiting conformational flexibility and directing regioselectivity in reactions. The fluoromethyl group’s electronegativity enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Computational studies (DFT) predict bond angles and charge distribution, while experimental LogP values assess lipophilicity for drug design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
